D-Lyxose-d

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

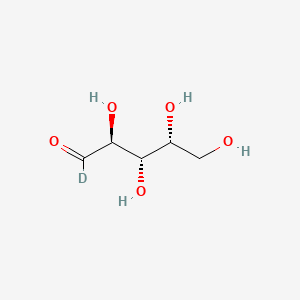

IUPAC Name |

(2S,3S,4R)-1-deuterio-2,3,4,5-tetrahydroxypentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-BDORMWJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)[C@H]([C@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Chemical Landscape of D-Lyxose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lyxose, a C'-2 epimer of D-Xylose, is an aldopentose monosaccharide with the chemical formula C5H10O5.[1][2] This rare sugar, found naturally in substances like maple syrup, serves as a valuable building block in various biochemical and pharmaceutical applications.[1][3] Its unique stereochemistry makes it a subject of interest in glycobiology and the synthesis of novel therapeutic agents, including antiviral nucleoside analogs and potential anti-tumor drugs.[3][4] This technical guide provides a comprehensive overview of the known chemical properties of D-Lyxose, presenting quantitative data in a structured format and illustrating key chemical concepts through detailed diagrams.

Core Chemical and Physical Properties

D-Lyxose is a white to slightly yellow crystalline powder at room temperature.[5][6] It is odorless and hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7]

Quantitative Physicochemical Data

The following table summarizes the key quantitative chemical properties of D-Lyxose compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C5H10O5 | [5] |

| Molecular Weight | 150.13 g/mol | [5] |

| CAS Number | 1114-34-7 | [8] |

| Melting Point | 108-112 °C | [5] |

| Boiling Point (est.) | 191.65°C | [5] |

| Density | 1.545 g/cm³ | [5] |

| pKa (Predicted) | 12.46 ± 0.20 | [5] |

| LogP (est.) | -2.390 | [5] |

Solubility Profile

D-Lyxose exhibits good solubility in water and is slightly soluble in ethanol.[5][7] This high aqueous solubility is attributed to the presence of multiple polar hydroxyl groups in its structure.[6]

| Solvent | Solubility | Source(s) |

| Water | 50 mg/mL (clear, colorless solution) | [5] |

| Water | 250 mg/mL (with ultrasonic assistance) | [1] |

| Absolute Ethanol | 1 part dissolves in 38 parts at 17°C | [7] |

| 90% Ethanol | 7.9 g in 100 mL (saturated at 20°C) | [7] |

| DMSO | 30 mg/mL | [9] |

Optical Activity and Mutarotation

As a chiral molecule, D-Lyxose is optically active, meaning it rotates the plane of polarized light. A key characteristic of D-Lyxose in aqueous solution is mutarotation, where the specific rotation changes over time as it equilibrates between its different anomeric and isomeric forms (α- and β-pyranose, α- and β-furanose, and the open-chain aldehyde form).[7][10]

| Optical Property | Value | Conditions | Source(s) |

| Specific Rotation [α]D20 | Initial: +5.5° -> Equilibrium: -14.0° | c = 0.82 in water | [7] |

| Specific Rotation [α]D25 | +13.8° | c = 4 in H2O | [5] |

Chemical Structure and Isomerism

The chemical behavior of D-Lyxose is intrinsically linked to its structure. In solution, it exists as an equilibrium mixture of cyclic hemiacetals (pyranose and furanose forms) and a minor open-chain aldehyde form.[10]

A significant chemical relationship exists between D-Lyxose and D-Xylose, as they are C-2 epimers. This means they differ only in the stereochemical arrangement at the second carbon atom.

Experimental Protocols

Detailed, step-by-step experimental protocols for the determination of the physicochemical properties of D-Lyxose are not extensively available in publicly accessible literature. However, the general methodologies for determining these properties are well-established in the field of organic chemistry.

Determination of Melting Point

The melting point of D-Lyxose is typically determined using a capillary melting point apparatus. A small, dry sample of the crystalline powder is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the substance melts is recorded.

Measurement of Specific Rotation

The optical rotation of D-Lyxose is measured using a polarimeter. A solution of known concentration is prepared in a suitable solvent (typically water), and the angle of rotation of plane-polarized light passing through the solution is measured. The specific rotation is then calculated using the formula:

[α] = α / (l * c)

where:

-

[α] is the specific rotation

-

α is the observed rotation

-

l is the path length of the polarimeter tube in decimeters

-

c is the concentration of the solution in grams per milliliter

The process of mutarotation can be observed by taking measurements at intervals until a stable reading is obtained.

Reactivity and Stability

D-Lyxose is a reducing sugar due to the presence of the aldehyde group in its open-chain form, which can be oxidized. It is incompatible with strong oxidizing agents.[6] For long-term storage, it is recommended to keep D-Lyxose in a cool, dry, and well-ventilated environment in sealed containers to prevent moisture absorption.[6] The recommended storage temperature is in a refrigerator.[5]

Conclusion

D-Lyxose possesses a distinct set of chemical properties that make it a valuable compound in research and development. Its high solubility in water, defined melting point, and characteristic optical activity, including mutarotation, are key parameters for its application in chemical synthesis and biological studies. Understanding these fundamental properties is crucial for its effective utilization in the development of novel pharmaceuticals and other advanced applications.

References

- 1. glpbio.com [glpbio.com]

- 2. Lyxose - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 1114-34-7 CAS MSDS (D-LYXOSE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. D-Lyxose [drugfuture.com]

- 8. D-Lyxose | C5H10O5 | CID 439240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Lyxose | C5H10O5 | CID 65550 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of D-Lyxose from D-Glucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Lyxose, a rare pentose sugar, holds significant interest in the pharmaceutical and biotechnology sectors due to its potential applications as a non-caloric sweetener, a precursor for antiviral nucleoside analogs, and a component in various bioactive molecules. While chemical synthesis routes exist, the conversion of the abundant and inexpensive D-glucose into D-Lyxose via microbial and enzymatic pathways presents a more sustainable and stereo-specific alternative. This technical guide provides an in-depth overview of a prominent multi-step bioconversion process for the synthesis of D-Lyxose from D-glucose. Detailed experimental protocols for each stage, quantitative data for performance evaluation, and visual representations of the synthesis workflow are presented to aid researchers and drug development professionals in this field.

Introduction

The synthesis of rare sugars from readily available starting materials is a key area of research in carbohydrate chemistry and biotechnology. D-Lyxose, a C-2 epimer of D-Xylose, is a particularly valuable target due to its unique biological properties. Traditional chemical synthesis methods for D-Lyxose often involve multiple protection and deprotection steps, leading to low overall yields and the generation of hazardous waste. In contrast, biotechnological approaches leveraging whole-cell biocatalysts and purified enzymes offer a more environmentally benign and efficient route.

This guide focuses on a well-documented three-step microbial and enzymatic pathway that transforms D-glucose into D-Lyxose. This process involves:

-

Microbial Fermentation: Conversion of D-glucose to D-arabitol using the yeast Candida famata.

-

Microbial Oxidation: Conversion of D-arabitol to D-xylulose using the bacterium Acetobacter aceti.

-

Enzymatic Isomerization: Conversion of D-xylulose to D-Lyxose using L-ribose isomerase from Acinetobacter sp..

Subsequent sections will provide detailed methodologies for each of these steps, along with purification protocols and a summary of key performance indicators.

Synthesis Pathway Overview

The overall transformation from D-glucose to D-Lyxose is a cascade of biochemical reactions, each catalyzed by a specific microorganism or enzyme. The logical flow of this synthesis process is depicted below.

Experimental Protocols

Step 1: D-Glucose to D-Arabitol via Fermentation

This step utilizes the yeast Candida famata R28 to convert D-glucose into D-arabitol.

3.1.1. Materials and Media

-

Microorganism: Candida famata R28

-

Cultivation Medium:

-

D-glucose: 100.0 g/L

-

Yeast extract: 3.0 g/L

-

Polypepton: 5.0 g/L

-

-

Reaction Buffer: 0.1 M Glycine-NaOH buffer (pH 9.0)

3.1.2. Protocol

-

Cultivation of Candida famata R28: Inoculate a single colony of C. famata R28 into the cultivation medium. Incubate at 30°C with continuous shaking (280 rpm) for 36 hours.

-

Cell Harvesting: Harvest the cells by centrifugation at 9,000 rpm for 10 minutes.

-

Cell Washing: Wash the harvested cell pellet twice with 0.05 M Glycine-NaOH buffer (pH 9.0).

-

Cell Suspension: Resuspend the washed cells in 0.1 M Glycine-NaOH buffer (pH 9.0) to an absorbance of 80 at 600 nm.

-

Biotransformation: In a 500-mL Erlenmeyer flask, combine:

-

10.0 g D-glucose

-

50.0 mL of 0.1 M Glycine-NaOH buffer (pH 9.0)

-

50.0 mL of the washed cell suspension

-

-

Incubation: Incubate the reaction mixture at 30°C with shaking (170 rpm). Monitor the reaction progress by analyzing samples for D-glucose consumption and D-arabitol production using HPLC. The reaction typically takes around 80 hours.[1]

Step 2: D-Arabitol to D-Xylulose via Oxidation

This step employs the bacterium Acetobacter aceti IFO 3281 for the oxidation of D-arabitol to D-xylulose.

3.2.1. Materials and Media

-

Microorganism: Acetobacter aceti IFO 3281

-

Cultivation Medium:

-

Glycerol: 1.0% (v/v)

-

Yeast extract: 0.3% (w/v)

-

Polypepton: 0.5% (w/v)

-

-

Reaction Buffer: Sodium phosphate buffer (pH 7.0)

3.2.2. Protocol

-

Cultivation of Acetobacter aceti IFO 3281: Inoculate A. aceti IFO 3281 into the cultivation medium. Incubate at 30°C for 48 hours with shaking (160 rpm).

-

Cell Harvesting and Washing: Harvest and wash the cells as described in section 3.1.2.

-

Biotransformation: Prepare a reaction mixture containing D-arabitol (up to 50% w/v) and the washed A. aceti cells in a suitable buffer (e.g., sodium phosphate buffer, pH 7.0). The conversion is typically near-complete.[1]

Step 3: D-Xylulose to D-Lyxose via Enzymatic Isomerization

This final step utilizes the enzyme L-ribose isomerase from toluene-treated cells of Acinetobacter sp. strain DL-28.

3.3.1. Materials

-

Enzyme Source: Toluene-treated cells of Acinetobacter sp. strain DL-28

-

Substrate: D-xylulose solution (1.0% to 10.0% w/v)

3.3.2. Protocol

-

Preparation of Toluene-Treated Cells: Cultivate Acinetobacter sp. DL-28 and harvest the cells. Resuspend the cells in a buffer and treat with toluene to permeabilize the cell membrane, making the intracellular L-ribose isomerase accessible to the substrate. The specific protocol for toluene treatment may require optimization but generally involves incubating the cell suspension with a low concentration of toluene.

-

Isomerization Reaction: Combine the D-xylulose solution with the toluene-treated Acinetobacter sp. DL-28 cells. The reaction is typically carried out at a controlled temperature and pH, which should be optimized for the L-ribose isomerase activity.

-

Reaction Monitoring: Monitor the conversion of D-xylulose to D-Lyxose by HPLC. The reaction progresses steadily, with about 70% of the D-xylulose being converted to D-Lyxose.[2]

Purification of D-Lyxose

The final reaction mixture contains D-Lyxose, unreacted D-xylulose, and other cellular components. A multi-step purification process is required to isolate pure D-Lyxose.

Selective Degradation of Residual D-Xylulose

Separating D-xylulose from D-Lyxose by conventional chromatography is challenging. A biological method for selective removal is employed.

4.1.1. Materials

-

Microorganism: Saccharomyces cerevisiae IFO 0841

4.1.2. Protocol

-

After the isomerization step, adjust the pH and temperature of the reaction mixture to be optimal for Saccharomyces cerevisiae activity.

-

Inoculate the mixture with S. cerevisiae IFO 0841. This yeast will selectively consume the residual D-xylulose, leaving the D-Lyxose in the solution.[2]

-

Monitor the degradation of D-xylulose by HPLC.

-

Once the D-xylulose is consumed, remove the yeast cells by centrifugation.

Crystallization of D-Lyxose

The final step is to obtain crystalline D-Lyxose from the purified solution.

4.2.1. Protocol

-

Concentration: Concentrate the D-Lyxose solution under reduced pressure to obtain a syrup.

-

Crystallization: The concentrated syrup is then subjected to crystallization. This may involve dissolving the syrup in a minimal amount of a suitable solvent (e.g., water or a water/ethanol mixture) and allowing it to stand at a low temperature (e.g., 4°C) for an extended period. Seeding with a small crystal of D-Lyxose can facilitate crystallization.

-

Isolation and Drying: Collect the D-Lyxose crystals by filtration, wash with a cold solvent, and dry under vacuum.

The identity and purity of the final product should be confirmed by analytical techniques such as HPLC, 13C-NMR, IR spectroscopy, and optical rotation measurement.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the D-Lyxose synthesis process.

Table 1: D-Glucose to D-Arabitol Fermentation

| Parameter | Value | Reference |

| Microorganism | Candida famata R28 | [2] |

| Substrate | D-Glucose (10.0%) | [2] |

| Product | D-Arabitol | [2] |

| Yield | 5.0% (w/w) | [2] |

| By-products | None reported | [1] |

Table 2: D-Arabitol to D-Xylulose Oxidation

| Parameter | Value | Reference |

| Microorganism | Acetobacter aceti IFO 3281 | [2] |

| Substrate | D-Arabitol | [2] |

| Product | D-Xylulose | [2] |

| Conversion | Almost complete | [2] |

Table 3: D-Xylulose to D-Lyxose Isomerization

| Parameter | Value | Reference |

| Enzyme Source | L-Ribose Isomerase (Acinetobacter sp. DL-28) | [2] |

| Substrate | D-Xylulose (1.0% - 10.0%) | [2] |

| Product | D-Lyxose | [2] |

| Conversion | ~70% | [2] |

Alternative Synthesis Routes

While the microbial and enzymatic pathway from D-glucose is a primary focus, it is important for researchers to be aware of other potential synthesis strategies.

Alternative Microbial Strains

Research has shown that other yeast species can also be effective producers of D-arabitol from D-glucose. For instance, Zygosaccharomyces sp. Gz-5 has been reported to produce high titers of D-arabitol.[3] Exploring different strains for each microbial step could lead to process optimization.

Chemical Synthesis

Traditional chemical methods, such as the Kiliani-Fischer synthesis for chain elongation and the Ruff degradation for chain shortening of aldoses, can be employed to synthesize D-Lyxose from other monosaccharides. However, as previously mentioned, these methods often suffer from low yields and the need for extensive purification.

Conclusion

The synthesis of D-Lyxose from D-glucose through a multi-step microbial and enzymatic process is a viable and promising alternative to traditional chemical methods. This technical guide has outlined a detailed pathway, providing experimental protocols and quantitative data to serve as a foundational resource for researchers and professionals in the field. Further optimization of each step, including strain improvement, fermentation and reaction conditions, and purification strategies, will be crucial for the development of a commercially scalable process for D-Lyxose production. The continued exploration of novel biocatalysts and metabolic engineering approaches will undoubtedly pave the way for more efficient and sustainable synthesis of this and other valuable rare sugars.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of D-Lyxose

Introduction

D-Lyxose, a member of the aldopentose family of monosaccharides, is a rare sugar with the chemical formula C₅H₁₀O₅.[1] At room temperature, it presents as an odorless, white crystalline solid.[1] While less common in nature compared to its epimer D-Xylose, D-Lyxose serves as a crucial intermediate and building block in various biochemical pathways and synthetic organic chemistry applications.[2][3] Its unique stereochemistry makes it a valuable precursor for the synthesis of biologically active compounds, including antiviral nucleoside analogs and anti-tumor agents.[4][5] This guide provides a comprehensive overview of the core physical, chemical, and biochemical properties of D-Lyxose, along with relevant experimental methodologies for its study.

Physical Properties

D-Lyxose is characterized by its crystalline nature and high solubility in aqueous solutions, a feature attributed to its polar hydroxyl groups.[1] It is also noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][6][7] Key quantitative physical properties are summarized in the table below.

| Property | Value | Source |

| Appearance | White to slightly yellow crystalline powder | [2][6] |

| Melting Point | 106-112 °C | [2][6][7] |

| Specific Rotation [α] | Shows mutarotation: [α]D²⁰ +5.5° → -14.0° (c=0.82 in water) | [2][6][7] |

| Density | 1.545 g/cm³ (at 20°C) | [2][7] |

| Solubility | - Water: 50 mg/mL (clear, colorless solution)[1][2][6] - Absolute Alcohol: 1 part in 38 parts (at 17°C)[7] - DMSO: 30 mg/mL[8] | [1][2][6][7][8] |

| Taste | Sweet | [7] |

Chemical Properties and Structure

D-Lyxose is a reducing sugar, a characteristic attributed to its free aldehyde group in its open-chain form. It is the C'-2 epimer of D-Xylose.[2][9][10] In solution, it primarily exists in a cyclic pyranose form (D-lyxopyranose).[11]

| Property | Value / Description | Source |

| Molecular Formula | C₅H₁₀O₅ | [2][3][11] |

| Molecular Weight | 150.13 g/mol | [2][3][11] |

| CAS Number | 1114-34-7 | [1][2] |

| IUPAC Name | (2S,3S,4R)-2,3,4,5-Tetrahydroxypentanal (acyclic) | [2] |

| Structure | An aldopentose; C2 epimer of D-Xylose. | [2][9] |

| pKa | 12.46 ± 0.20 (Predicted) | [2][6] |

| LogP | -2.390 (Estimated) | [2][6] |

| Reactivity | Participates in glycosylation reactions.[3] Isomerizes to D-xylulose via D-lyxose isomerase.[5][12] | [3][5][12] |

Below is a diagram illustrating the relationship between D-Lyxose, its epimer D-Xylose, and its ketose isomer D-Xylulose.

Biochemical Significance and Metabolic Pathways

D-Lyxose plays a role in microbial metabolism, where it can be channeled into the pentose phosphate pathway (PPP). The key enzymatic reaction is the isomerization of D-Lyxose to D-Xylulose, catalyzed by the enzyme D-lyxose ketol-isomerase (EC 5.3.1.15).[12][13] D-Xylulose is then phosphorylated to D-xylulose-5-phosphate, a central intermediate in the PPP.[14][15] This pathway is significant for producing NADPH and precursors for nucleotide biosynthesis.

The metabolic entry of D-Lyxose into the pentose phosphate pathway is depicted below.

Applications in Research and Drug Development

The unique structural features of D-Lyxose make it a valuable chiral building block for synthesizing complex molecules.

-

Antiviral Agents: It serves as a precursor for L-nucleoside analogs, a class of compounds investigated for antiviral drug development.[4]

-

Anti-tumor Drugs: D-Lyxose is a starting material for synthesizing immunostimulants like alpha-galactosylceramide, which has shown potential in treating certain cancers.[4][5]

-

Biotechnology: It is used as a substrate in enzyme assays to study the kinetics and mechanisms of enzymes like D-lyxose isomerase, which is relevant for industrial biocatalysis.[3][16][17]

-

Glycobiology: As a fundamental monosaccharide, it is used in studies of glycoproteins and glycolipids to better understand cell signaling and immune responses.[3]

Experimental Protocols

Protocol: Enzymatic Assay of D-Lyxose Isomerase

The activity of D-lyxose isomerase, which converts D-Lyxose to D-Xylulose, is a key experiment. The following is a generalized protocol based on common methodologies.

Objective: To determine the kinetic parameters (Vmax and Km) of a D-lyxose isomerase.

Principle: The rate of D-Xylulose formation from D-Lyxose is measured. The amount of ketose (D-Xylulose) produced can be determined using the cysteine-carbazole-sulfuric acid method, where the ketose forms a colored complex that can be measured spectrophotometrically.

Materials:

-

Purified D-lyxose isomerase

-

D-Lyxose solutions of varying concentrations (e.g., 0 to 300 mM)

-

Buffer solution (e.g., 50 mM Bis-Tris buffer, pH 7.0)

-

Divalent cation cofactor (e.g., 1 mM MnCl₂)

-

Cysteine-HCl solution

-

Carbazole solution in ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Spectrophotometer

Methodology:

-

Reaction Setup: Prepare reaction mixtures in test tubes, each containing the buffer, MnCl₂, and a specific concentration of D-Lyxose substrate.

-

Enzyme Addition: Equilibrate the mixtures at the optimal temperature for the enzyme (e.g., 55°C or 95°C for thermophilic enzymes).[5][18] Initiate the reaction by adding a known amount of the purified enzyme.

-

Incubation: Incubate the reaction for a fixed period (e.g., 10-30 minutes), ensuring the reaction rate is linear.

-

Reaction Termination: Stop the reaction by adding a strong acid or by heat inactivation.

-

Quantification of D-Xylulose:

-

Take an aliquot of the reaction mixture.

-

Add cysteine-HCl and sulfuric acid, and heat.

-

Add carbazole solution and measure the absorbance at a specific wavelength (e.g., 540 nm).

-

Use a standard curve prepared with known concentrations of D-Xylulose to determine the amount of product formed.

-

-

Data Analysis:

The workflow for this enzymatic assay is outlined in the diagram below.

Protocol: Determination of Specific Optical Rotation

Objective: To measure the mutarotation of D-Lyxose in an aqueous solution.

Principle: Optical rotation is the turning of the plane of linearly polarized light as it passes through an optically active substance.[19] D-Lyxose undergoes mutarotation in solution as the α and β anomers interconvert via the open-chain form until an equilibrium is reached. This change in the anomeric composition results in a change in the observed optical rotation over time.[7]

Materials:

-

High-purity D-Lyxose

-

Distilled or deionized water

-

Polarimeter with a sodium lamp (D-line, 589 nm)

-

Thermostatically controlled sample cell (e.g., 1 dm length)

-

Analytical balance and volumetric flasks

Methodology:

-

Solution Preparation: Accurately weigh a precise amount of D-Lyxose and dissolve it in a known volume of water to prepare a solution of known concentration (e.g., c = 0.82 g/100mL).[7]

-

Initial Measurement: Calibrate the polarimeter with a water blank. Quickly transfer the freshly prepared D-Lyxose solution to the polarimeter cell, maintain a constant temperature (e.g., 20°C), and immediately measure the optical rotation. This gives the initial rotation (close to the α-anomer's value).

-

Time-course Measurement: Record the optical rotation at regular intervals (e.g., every 5-10 minutes) until the value becomes stable.

-

Equilibrium Measurement: The final, stable reading is the equilibrium rotation.

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

Reporting: Report the initial and equilibrium specific rotation values, noting the temperature and wavelength used (e.g., [α]D²⁰). For D-Lyxose, this will show a change from approximately +5.5° to -14.0°.[7]

Conclusion

D-Lyxose, though a rare sugar, possesses a unique set of physical and chemical properties that make it highly valuable for specialized applications in biotechnology and pharmaceutical development. Its role as a chiral precursor for complex bioactive molecules and as a substrate for enzymatic studies underscores its importance. A thorough understanding of its characteristics, from its solubility and optical activity to its metabolic fate, is essential for researchers aiming to leverage this versatile aldopentose in their work. The protocols and data presented in this guide offer a foundational resource for professionals in the field.

References

- 1. guidechem.com [guidechem.com]

- 2. D-LYXOSE | 1114-34-7 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1114-34-7 CAS MSDS (D-LYXOSE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. D-Lyxose [drugfuture.com]

- 8. selleckchem.com [selleckchem.com]

- 9. glpbio.com [glpbio.com]

- 10. theclinivex.com [theclinivex.com]

- 11. D-Lyxose | C5H10O5 | CID 439240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. D-lyxose ketol-isomerase - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 16. D-lyxose isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Characterization of a d-lyxose isomerase from Bacillus velezensis and its application for the production of d-mannose and l-ribose - PMC [pmc.ncbi.nlm.nih.gov]

- 19. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

The Pivotal Role of D-Lyxose in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Lyxose, a rare pentose sugar, is emerging as a significant player in microbial metabolism, with implications for industrial biotechnology and the development of novel therapeutics. While not as ubiquitous as other sugars, the metabolic pathways governing D-lyxose utilization are present in a variety of microorganisms. This technical guide provides an in-depth exploration of the biological role of D-lyxose, focusing on its transport, catabolism, and the intricate regulatory networks that control its use. By presenting comprehensive quantitative data, detailed experimental protocols, and visual representations of key pathways, this document serves as a critical resource for researchers seeking to harness or inhibit D-lyxose metabolism in microbial systems.

Introduction

The metabolic versatility of microorganisms allows them to utilize a wide array of carbon sources. Among these, the pentose sugar D-lyxose has garnered increasing interest. Although considered a rare sugar, its metabolism is a key function for certain microbes and presents opportunities for biotechnological applications, including the production of valuable chemicals. Understanding the microbial processing of D-lyxose is also crucial for the development of antimicrobial strategies that could target these specific metabolic pathways. This guide synthesizes the current knowledge on D-lyxose metabolism, providing a technical foundation for further research and development.

D-Lyxose Catabolism: A Gateway to the Pentose Phosphate Pathway

The central pathway for D-lyxose metabolism in microorganisms is its conversion into an intermediate of the pentose phosphate pathway (PPP). This integration allows the carbon skeleton of D-lyxose to be funneled into central metabolism for the generation of energy and biosynthetic precursors.

The Key Enzyme: D-Lyxose Isomerase

The primary enzyme responsible for the initial step in D-lyxose catabolism is D-lyxose isomerase (D-LI) (EC 5.3.1.15). This enzyme catalyzes the reversible isomerization of D-lyxose to D-xylulose.[1] D-xylulose is then phosphorylated to D-xylulose-5-phosphate, a key intermediate in the pentose phosphate pathway. D-lyxose isomerase exhibits broad substrate specificity, also acting on other sugars like D-mannose and L-ribose in some microorganisms.[2]

Metabolic Pathway

The metabolic route for D-lyxose utilization is a concise pathway that merges with a core metabolic route.

Quantitative Analysis of D-Lyxose Isomerase Activity

The efficiency of D-lyxose metabolism is largely dependent on the kinetic properties of D-lyxose isomerase. A summary of these parameters from various microbial sources is presented below.

| Microorganism | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) | Metal Cofactor | Reference |

| Cohnella laevoribosii RI-39 | D-Lyxose | 22.4 ± 1.5 | 5434.8 | 6.5 | 70 | Mn2+ | [2] |

| D-Mannose | 34.0 ± 1.1 | 131.8 | 6.5 | 70 | Mn2+ | [2] | |

| L-Ribose | 121.7 ± 10.8 | 75.5 | 6.5 | 70 | Mn2+ | [2] | |

| Serratia proteamaculans | D-Lyxose | 13.3 | - | 7.5 | 40 | Mn2+ | [3] |

| D-Mannose | 32.2 | - | 7.5 | 40 | Mn2+ | [3] | |

| Bacillus velezensis | D-Lyxose | 25.8 ± 1.3 | - | 6.5 | 55 | Co2+ | [4] |

| D-Mannose | 51.2 ± 2.1 | - | 6.5 | 55 | Co2+ | [4] | |

| L-Ribose | 84.3 ± 3.5 | - | 6.5 | 55 | Co2+ | [4] | |

| Thermofilum sp. | D-Lyxose | 73 ± 6.6 | 338 ± 14.9 | 7.0 | 95 | Mn2+ | [5] |

| Bacillus licheniformis | D-Lyxose | 30.4 ± 0.7 | - | 7.5-8.0 | 40-45 | Mn2+ | [6] |

| D-Mannose | 26 ± 0.8 | - | 7.5-8.0 | 40-45 | Mn2+ | [6] |

Table 1: Kinetic Parameters of D-Lyxose Isomerases from Various Microbial Sources. Note: Vmax values are not always reported in U/mg and may vary based on the assay conditions.

Transport of D-Lyxose Across the Microbial Membrane

The first crucial step in D-lyxose metabolism is its transport into the cell. Bacteria have evolved sophisticated systems for the uptake of sugars from their environment. While specific transporters for D-lyxose are not as well-characterized as those for more common sugars, it is understood that bacteria utilize active transport mechanisms for pentoses like D-xylose, which likely share transporters with D-lyxose due to structural similarities.[7] These systems typically involve either ATP-binding cassette (ABC) transporters or proton symporters.[8][9]

Regulation of D-Lyxose Metabolism

The utilization of D-lyxose is a tightly regulated process, ensuring that the metabolic machinery is only produced when the sugar is present and a more preferred carbon source, such as glucose, is absent. This regulation primarily occurs at the transcriptional level. The regulatory system for D-xylose metabolism, which is well-characterized in bacteria like Escherichia coli and Bacillus subtilis, serves as an excellent model for understanding D-lyxose regulation due to the structural similarity of the sugars and the likely conservation of the regulatory proteins.[10][11]

In this model, a repressor protein, often designated XylR, binds to an operator region in the DNA, preventing the transcription of the genes required for D-lyxose transport and metabolism.[3][12] When D-lyxose is present, it acts as an inducer, binding to the XylR repressor and causing a conformational change that leads to its dissociation from the DNA.[3] This allows RNA polymerase to transcribe the operon, leading to the synthesis of the necessary enzymes and transporters.

Experimental Protocols

D-Lyxose Isomerase Activity Assay

This protocol is adapted from methods used for assaying aldose isomerases.[13]

Principle: The activity of D-lyxose isomerase is determined by measuring the formation of the ketose, D-xylulose, from the aldose, D-lyxose. The D-xylulose produced is quantified colorimetrically using the cysteine-carbazole-sulfuric acid method.

Materials:

-

D-Lyxose solution (e.g., 100 mM in 50 mM phosphate buffer, pH 7.0)

-

50 mM Phosphate buffer (pH 7.0)

-

Enzyme extract or purified D-lyxose isomerase

-

Cysteine hydrochloride solution (1.5 g/L in water)

-

Carbazole solution (0.12% w/v in absolute ethanol)

-

Concentrated Sulfuric Acid (H2SO4)

-

D-Xylulose standards (for standard curve)

-

Ice bath

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine 450 µL of the D-lyxose solution and 50 µL of the enzyme sample. For the blank, use 50 µL of buffer instead of the enzyme.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes).

-

Reaction Termination: Stop the reaction by placing the tubes in a boiling water bath for 5 minutes, followed by immediate cooling in an ice bath.

-

Colorimetric Detection: a. To 200 µL of the reaction mixture (or D-xylulose standard), add 1.2 mL of a freshly prepared 75% (v/v) sulfuric acid solution. Mix well and cool on ice. b. Add 50 µL of the cysteine hydrochloride solution and mix. c. Add 50 µL of the carbazole solution, mix thoroughly, and incubate at 60°C for 20 minutes. d. Cool the tubes to room temperature.

-

Measurement: Measure the absorbance of the samples at 540 nm against the blank.

-

Calculation: Determine the concentration of D-xylulose produced using a standard curve prepared with known concentrations of D-xylulose. One unit (U) of D-lyxose isomerase activity is typically defined as the amount of enzyme that produces 1 µmol of D-xylulose per minute under the specified assay conditions.

Microbial Growth Assay on D-Lyxose

This protocol outlines a method for assessing the ability of a microbial strain to utilize D-lyxose as a sole carbon source.

Principle: Microbial growth is monitored over time by measuring the optical density (OD) of the culture in a liquid medium where D-lyxose is the only carbon and energy source.

Materials:

-

Microbial strain of interest

-

Minimal medium (e.g., M9 minimal salts)

-

Sterile D-lyxose stock solution (e.g., 20% w/v)

-

Sterile control carbon source (e.g., 20% w/v D-glucose)

-

Sterile water (for no-carbon control)

-

Spectrophotometer

-

Incubator shaker

-

Sterile culture tubes or flasks

Procedure:

-

Inoculum Preparation: Grow a starter culture of the microbial strain overnight in a rich medium (e.g., LB broth).

-

Cell Preparation: Pellet the cells from the starter culture by centrifugation, wash them twice with sterile minimal medium (without a carbon source) to remove any residual rich medium. Resuspend the cells in the minimal medium.

-

Culture Setup: a. Prepare sterile culture tubes or flasks containing the minimal medium. b. Supplement the medium with D-lyxose to a final concentration of, for example, 0.2% (w/v). c. Prepare control cultures with D-glucose (positive control) and no carbon source (negative control) at the same concentration. d. Inoculate the cultures with the washed cell suspension to a starting OD600 of approximately 0.05.

-

Incubation: Incubate the cultures at the optimal growth temperature for the strain with shaking.

-

Growth Monitoring: At regular time intervals (e.g., every 1-2 hours), aseptically remove a sample from each culture and measure the OD600 using a spectrophotometer. Use the uninoculated minimal medium as a blank.

-

Data Analysis: Plot the OD600 values against time to generate growth curves. Compare the growth on D-lyxose to the positive and negative controls to determine if the strain can utilize D-lyxose as a sole carbon source.

D-Lyxose Uptake Assay (Radiolabeled Substrate)

This protocol is a general method for measuring the uptake of a radiolabeled sugar, which can be adapted for D-lyxose. This requires access to radioisotope facilities and appropriate safety precautions.

Principle: The rate of D-lyxose transport into microbial cells is measured by incubating the cells with radiolabeled D-lyxose (e.g., [14C]D-lyxose) for a short period, followed by rapid separation of the cells from the external medium and quantification of the incorporated radioactivity.

Materials:

-

Microbial cells grown to mid-log phase

-

Radiolabeled D-lyxose (e.g., [14C]D-lyxose)

-

Uptake buffer (e.g., 50 mM phosphate buffer with 10 mM MgSO4, pH 7.0)

-

Ice-cold stop buffer (e.g., uptake buffer with 100 mM LiCl)

-

Membrane filtration apparatus with appropriate filters (e.g., 0.45 µm nitrocellulose)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Cell Preparation: Harvest mid-log phase cells by centrifugation, wash them twice with uptake buffer, and resuspend them in the same buffer to a specific cell density (e.g., OD600 of 1.0). Keep the cells on ice until use.

-

Uptake Initiation: a. Pre-warm the cell suspension to the desired assay temperature (e.g., 30°C) for 5-10 minutes. b. Initiate the uptake by adding a known concentration of radiolabeled D-lyxose to the cell suspension and start a timer.

-

Time Course Sampling: At specific time points (e.g., 15, 30, 45, 60 seconds), take a defined volume of the cell suspension (e.g., 100 µL) and immediately add it to a larger volume of ice-cold stop buffer. This rapidly dilutes the external radiolabel and stops the transport process.

-

Filtration and Washing: a. Quickly filter the diluted cell suspension through a membrane filter under vacuum. b. Immediately wash the filter with two portions of ice-cold stop buffer to remove any non-specifically bound radiolabel.

-

Radioactivity Measurement: a. Place the filter in a scintillation vial. b. Add scintillation fluid and vortex to elute the radioactivity from the cells. c. Measure the radioactivity in a liquid scintillation counter.

-

Data Analysis: a. For each time point, determine the amount of D-lyxose taken up (in nmol) based on the specific activity of the radiolabeled substrate. b. Normalize the uptake to the cell mass (e.g., mg of dry weight or protein). c. Plot the uptake over time to determine the initial rate of transport.

Conclusion and Future Perspectives

The study of D-lyxose metabolism in microorganisms provides a fascinating window into the adaptability and efficiency of microbial metabolic networks. The core pathway, centered around D-lyxose isomerase, offers a direct link to the pentose phosphate pathway, enabling microbes to harness this rare sugar for growth and energy. The regulation of this pathway, likely mirroring the well-understood D-xylose utilization system, ensures that cellular resources are allocated efficiently.

For researchers and scientists, the detailed kinetic data and experimental protocols provided in this guide offer a solid foundation for further investigations into the enzymology and physiology of D-lyxose metabolism. For drug development professionals, the enzymes and transporters involved in this pathway represent potential targets for the development of novel antimicrobial agents that could selectively inhibit the growth of pathogens capable of utilizing D-lyxose.

Future research should focus on the discovery and characterization of novel D-lyxose isomerases with improved catalytic efficiencies and stability, which could be valuable for industrial biocatalysis. Furthermore, a deeper understanding of the specific transport systems and the precise molecular details of the regulatory signaling cascade will be crucial for both biotechnological applications and the rational design of targeted inhibitors. The continued exploration of D-lyxose metabolism holds significant promise for advancing both fundamental microbiology and applied biotechnology.

References

- 1. Transcriptional regulation of the sucrase gene of Staphylococcus xylosus by the repressor ScrR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sugar transport in thermophiles: Bridging lignocellulose deconstruction and bioconversion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-Xylose Blocks the Broad Negative Regulation of XylR on Lipid Metabolism and Affects Multiple Physiological Characteristics in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Regulation of Staphylococcus xylosus xylose utilization genes at the molecular level - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanism of environmental d-xylose perception by a XylFII-LytS complex in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Regulation of d-Xylose Metabolism in Caulobacter crescentus by a LacI-Type Repressor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcriptional Changes in the Xylose Operon in Bacillus licheniformis and Their Use in Fermentation Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Pentose: A Technical Guide to the Discovery and Production of D-Lyxose

Abstract

D-Lyxose, a rare aldopentose sugar, holds significant interest for researchers and drug development professionals due to its potential applications in glycobiology and as a precursor for synthesizing novel therapeutic agents. Unlike its abundant epimer, D-xylose, D-lyxose is scarcely found in nature, presenting a considerable challenge for its direct isolation. This technical guide provides a comprehensive overview of the discovery of D-lyxose in its natural context and details the modern biotechnological strategies developed for its production. We present in-depth experimental protocols for multi-step microbial and enzymatic conversions from readily available natural feedstocks such as D-glucose and D-xylose. Quantitative data from key studies are summarized in structured tables for comparative analysis, and logical workflows are visualized using process diagrams to facilitate a deeper understanding of the production pathways. This guide serves as a critical resource for scientists seeking to explore the potential of D-lyxose in their research and development endeavors.

Discovery and Natural Occurrence

D-Lyxose is an aldopentose, a five-carbon monosaccharide with an aldehyde functional group, and is the C'-2 epimer of the widely abundant D-xylose[1]. Its name is derived from reversing the prefix "xyl" in xylose[1]. The natural occurrence of D-lyxose is exceptionally rare, a stark contrast to D-xylose, which is a major constituent of hemicellulose in plant biomass.

The primary confirmed natural source of D-lyxose is as a component of complex bacterial glycolipids[1][2]. Specifically, it has been identified within the structure of alkali-labile glycolipids in Mycobacterium phlei and Mycobacterium smegmatis[3]. These complex oligosaccharides contain repeating units that include D-lyxose residues, which are often O-acylated[3]. These glycolipids have been implicated as mycobacteriophage receptors[3]. Due to its low abundance and complex association within these glycolipids, direct isolation of D-lyxose from these natural sources is not a viable method for obtaining substantial quantities for research or commercial purposes. This scarcity has necessitated the development of robust biotechnological production methods.

Biotechnological Production of D-Lyxose

The industrial-scale production of D-lyxose relies on biotransformation pathways that utilize abundant and inexpensive monosaccharides as starting materials. The two primary feedstocks for D-lyxose synthesis are D-glucose and D-xylose. These processes involve a series of microbial fermentation and enzymatic isomerization steps to convert the starting sugar into the target D-lyxose.

Production Pathway from D-Glucose

A well-documented method for producing D-lyxose from D-glucose is a three-step chemoenzymatic process. This pathway leverages the metabolic capabilities of specific microorganisms to perform key conversions, followed by a final enzymatic isomerization.

The overall workflow for the production of D-lyxose from D-glucose is as follows:

Figure 1: Workflow for D-Lyxose production from D-Glucose.

The first step involves the fermentation of D-glucose to D-arabitol using the yeast Candida famata R28. This strain is known for its ability to produce polyols from various carbohydrates.

The D-arabitol produced in the first step is then converted to D-xylulose. This oxidation reaction is carried out by the bacterium Acetobacter aceti IFO 3281.

The final step is the enzymatic isomerization of D-xylulose to D-lyxose. This reaction is catalyzed by L-ribose isomerase, which can be obtained from toluene-treated cells of Acinetobacter sp. strain DL-28[4][5]. This enzyme facilitates the conversion to an equilibrium mixture of D-xylulose and D-lyxose.

Production Pathway from D-Xylose

A more direct, two-step enzymatic cascade can be employed to produce D-lyxose from D-xylose, a major component of lignocellulosic biomass.

The workflow for the production of D-lyxose from D-xylose is illustrated below:

Figure 2: Workflow for D-Lyxose production from D-Xylose.

The initial step involves the conversion of D-xylose to its keto-isomer, D-xylulose. This reaction is catalyzed by the enzyme D-xylose isomerase (EC 5.3.1.5), a widely studied and commercially available enzyme.

The D-xylulose is then further isomerized to D-lyxose. This can be achieved using enzymes such as D-mannose isomerase (EC 5.3.1.7) or a D-lyxose isomerase (EC 5.3.1.15)[6]. These enzymes catalyze the reversible reaction between the two pentoses.

Quantitative Data Summary

The following tables summarize the quantitative data reported in the literature for the key conversion steps in the production of D-lyxose.

Table 1: Production of D-Arabitol from D-Glucose

| Parameter | Value | Reference |

| Microorganism | Candida famata R28 | [4][7] |

| Initial D-Glucose Conc. | 10.0% (w/v) | [4][7] |

| D-Arabitol Yield | 5.0% (w/v) | [4][7] |

| Conversion Rate | 50% | Calculated |

| By-products | Not significant | [7] |

Table 2: Conversion of D-Xylulose to D-Lyxose

| Parameter | Value | Reference |

| Enzyme | L-ribose isomerase (Acinetobacter sp.) | [4][5] |

| Initial D-Xylulose Conc. | 1.0 - 10.0% (w/v) | [4][5] |

| Conversion Yield | ~70% of D-xylulose | [4][5] |

| Enzyme | D-mannose isomerase (Saccharothrix sp.) | [6] |

| D-xylulose from D-lyxose | 30% production | [6] |

Table 3: Conversion of D-Xylose to D-Xylulose

| Parameter | Value | Reference |

| Enzyme | D-xylose isomerase (Sweetzyme® IT) | [6] |

| Initial D-Xylose Conc. | 10% (w/v) | [6] |

| D-Xylulose Yield | 22% | [6] |

| Reaction Time to Equilibrium | 7 hours | [6] |

| Optimal pH | 8.0 | [6] |

| Optimal Temperature | 35°C | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the production of D-lyxose from D-glucose.

Protocol for D-Arabitol Production from D-Glucose

Microorganism: Candida famata R28

Culture Medium:

-

D-glucose: 5-20% (w/v)

-

Yeast extract: 0.5% (w/v)

-

Peptone: 0.5% (w/v)

-

NaCl: 0.5% (w/v)

Procedure:

-

Inoculate C. famata R28 into the culture medium.

-

Incubate aerobically with continuous shaking at 30°C for 36 hours.

-

Harvest the cells by centrifugation at 9,000 rpm for 10 minutes.

-

For the biotransformation, prepare a reaction mixture containing:

-

10.0 g D-glucose

-

50.0 ml of 0.1 M glycine-NaOH buffer (pH 9.0)

-

50.0 ml of washed cell suspension (absorbance of 80 at 600 nm) in the same buffer.

-

-

Incubate the reaction mixture in a 500-ml Erlenmeyer flask at 30°C with shaking (170 rpm).

-

Monitor the production of D-arabitol using High-Performance Liquid Chromatography (HPLC).

Protocol for D-Xylulose Production from D-Arabitol

Microorganism: Acetobacter aceti IFO 3281

Procedure:

-

Cultivate A. aceti IFO 3281 in a suitable medium to obtain a sufficient cell mass.

-

Harvest and wash the cells.

-

Prepare a reaction mixture containing the D-arabitol solution from the previous step and the washed A. aceti cells.

-

Incubate under appropriate conditions of temperature and aeration to facilitate the oxidation of D-arabitol to D-xylulose.

Protocol for Enzymatic Isomerization of D-Xylulose to D-Lyxose

Enzyme Source: Toluene-treated cells of Acinetobacter sp. strain DL-28 (as a source of L-ribose isomerase).

Procedure:

-

Prepare a reaction mixture with D-xylulose at a concentration of 1.0% to 10.0% (w/v) in a suitable buffer.

-

Add the toluene-treated Acinetobacter sp. cells to the reaction mixture.

-

Incubate the mixture under optimized conditions for the L-ribose isomerase activity.

-

The reaction will proceed until an equilibrium is reached, with approximately 70% of the D-xylulose being converted to D-lyxose[4][5].

Purification of D-Lyxose

A significant challenge in the final step is the separation of D-lyxose from the unreacted D-xylulose. A novel purification method involves the selective degradation of the residual D-xylulose.

Procedure:

-

After the enzymatic isomerization, add washed cells of Saccharomyces cerevisiae IFO 0841 to the reaction mixture.

-

S. cerevisiae will selectively metabolize the D-xylulose, leaving the D-lyxose in the solution[4][5].

-

Remove the yeast cells by centrifugation.

-

The resulting solution, now enriched in D-lyxose, can be further purified by crystallization.

-

The identity and purity of the crystallized D-lyxose can be confirmed by HPLC, 13C-NMR spectroscopy, IR spectral analysis, and optical rotation measurement[4][5].

Conclusion

While the direct isolation of D-lyxose from natural sources is impractical due to its extreme rarity, efficient and scalable biotechnological routes have been successfully established. The multi-step conversion of abundant natural sugars like D-glucose and D-xylose, using a combination of microbial fermentation and enzymatic catalysis, provides a viable pathway for the production of this valuable rare sugar. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to produce and utilize D-lyxose in their scientific pursuits, paving the way for new discoveries and applications of this enigmatic pentose. Further research into enzyme engineering and process optimization holds the potential to enhance the yields and economic feasibility of D-lyxose production.

References

- 1. researchgate.net [researchgate.net]

- 2. D-lyxose isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-Xylulose Fermentation to Ethanol by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a d-lyxose isomerase from Bacillus velezensis and its application for the production of d-mannose and l-ribose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of D-lyxose from D-glucose by microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]

- 7. scialert.net [scialert.net]

Elucidation of D-Lyxose: A Technical Guide to its Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Lyxose, an aldopentose monosaccharide, holds significant interest in various scientific domains, particularly in the fields of biochemistry and pharmaceutical development. Its unique stereochemical configuration makes it a valuable chiral building block for the synthesis of bioactive molecules, including antiviral and anti-tumor agents.[1][2] This technical guide provides an in-depth analysis of the structure and stereochemistry of D-Lyxose, detailing the experimental methodologies employed for its characterization. Quantitative data are presented in structured tables for clarity, and key experimental workflows and structural representations are visualized using Graphviz diagrams.

Introduction

D-Lyxose (C5H10O5) is a monosaccharide that, while less common in nature than its C'-2 epimer D-Xylose, plays a crucial role as an intermediate in various biochemical pathways and as a precursor in synthetic organic chemistry.[3][4] Understanding its precise three-dimensional structure and stereochemical properties is paramount for its application in drug design and metabolic studies. This guide will cover the fundamental structural features of D-Lyxose, the experimental techniques used to elucidate these features, and its known metabolic fate.

Structure and Stereochemistry of D-Lyxose

D-Lyxose is an aldopentose, meaning it is a five-carbon sugar with an aldehyde functional group at one end. Its stereochemistry is defined by the spatial arrangement of the hydroxyl groups along its carbon backbone.

Fischer and Haworth Projections

The open-chain and cyclic forms of D-Lyxose are commonly represented by Fischer and Haworth projections, respectively. In aqueous solution, D-Lyxose exists predominantly in a cyclic hemiacetal form, forming a six-membered pyranose ring. This cyclization results in the formation of a new stereocenter at the anomeric carbon (C1), leading to two anomers: α-D-lyxopyranose and β-D-lyxopyranose.

Quantitative Physicochemical Data

The physical and chemical properties of D-Lyxose are essential for its handling, characterization, and application.

| Property | Value | Reference |

| Molecular Formula | C5H10O5 | [3] |

| Molecular Weight | 150.13 g/mol | [3] |

| CAS Number | 1114-34-7 | [3] |

| Melting Point | 108-112 °C | [5][6] |

| Specific Rotation [α]D20 | +5.5° to -14.0° (mutarotation in water) | [5] |

| Solubility in Water | 50 mg/mL | [5] |

Experimental Elucidation of Structure and Stereochemistry

A combination of spectroscopic and analytical techniques is employed to determine the structure and stereochemistry of D-Lyxose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of monosaccharides in solution. Both ¹H and ¹³C NMR provide information about the connectivity of atoms and the stereochemistry of the molecule.

¹³C NMR Chemical Shifts (in D₂O):

| Carbon Atom | α-D-lyxopyranose (ppm) | β-D-lyxopyranose (ppm) |

| C1 | 95.5 | 95.9 |

| C2 | 71.5 | 71.5 |

| C3 | 72.0 | 74.2 |

| C4 | 69.0 | 68.0 |

| C5 | 64.6 | 65.7 |

| Reference:[7] |

-

Sample Preparation: Dissolve 10-20 mg of the monosaccharide (e.g., D-Lyxose) in 0.5-0.7 mL of deuterium oxide (D₂O). Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and match the carbon probe to the appropriate frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several thousand scans for natural abundance ¹³C).

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the reference standard (TSP at 0 ppm).

-

Spectral Analysis: Assign the carbon resonances based on their chemical shifts, multiplicities (if not decoupled), and comparison with literature data or spectral databases. Two-dimensional NMR experiments, such as HSQC and HMBC, can be used to aid in the complete assignment of both ¹H and ¹³C spectra.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral molecule in solution. The specific rotation is a characteristic physical property that can be used to identify and characterize enantiomers.

-

Instrument Calibration: Turn on the polarimeter and allow the light source (typically a sodium lamp, 589 nm) to warm up and stabilize. Calibrate the instrument with a blank solvent (e.g., deionized water).

-

Sample Preparation: Accurately weigh a known amount of the carbohydrate and dissolve it in a specific volume of solvent (e.g., water) to prepare a solution of known concentration (c, in g/mL).

-

Measurement: Fill the polarimeter cell of a known path length (l, in decimeters) with the sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the observed rotation (α).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c)

-

Mutarotation: For reducing sugars like D-Lyxose, the specific rotation will change over time as the anomeric equilibrium is established (mutarotation). Record the initial and final rotation values.

X-ray Crystallography

-

Crystal Growth: Grow single crystals of the monosaccharide of suitable size and quality (typically 0.1-0.3 mm in all dimensions) by slow evaporation of a saturated solution, or by other crystallization techniques.

-

Crystal Mounting: Mount a single crystal on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods (structure solution) and then refined to obtain the final, precise molecular structure.

Synthesis and Metabolic Pathway

Kiliani-Fischer Synthesis

The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose. This process can be used to synthesize D-Lyxose from a four-carbon sugar. The synthesis involves the addition of a cyanide ion to the starting aldose, followed by hydrolysis of the resulting cyanohydrin to a carboxylic acid, which is then reduced to the new aldose. This synthesis produces a mixture of two epimers at the new chiral center.[8][9]

Metabolic Pathway

D-Lyxose is not a primary dietary carbohydrate for most organisms. However, when available, it can be metabolized. The primary metabolic route for D-Lyxose involves its isomerization to D-xylulose by the enzyme D-lyxose isomerase. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which is an intermediate in the pentose phosphate pathway.[1][10][11]

Applications in Drug Development

D-Lyxose serves as a valuable chiral precursor in the synthesis of various pharmaceutical compounds. Its specific stereochemistry is utilized to construct complex molecules with desired biological activities. Notably, it is a starting material for the synthesis of certain nucleoside analogs with antiviral properties and for the development of α-galactosylceramide immunostimulants, which have shown potential as anti-tumor agents.[1][11]

Conclusion

The elucidation of the structure and stereochemistry of D-Lyxose is a cornerstone for its application in scientific research and drug development. This guide has provided a comprehensive overview of its structural features, the experimental methodologies for its characterization, and its metabolic significance. The presented quantitative data and experimental protocols offer a valuable resource for researchers working with this important monosaccharide. The continued investigation into the properties and applications of D-Lyxose is expected to yield further advancements in medicinal chemistry and biotechnology.

References

- 1. Characterization of a Novel d-Lyxose Isomerase from Cohnella laevoribosii RI-39 sp. nov - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. D-lyxose ketol-isomerase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Draw the mechanism for the last step in the Kiliani-Fischer synth... | Study Prep in Pearson+ [pearson.com]

- 8. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

- 9. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathway of D-Lyxose in Escherichia coli

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

D-Lyxose, a rare pentose sugar, is not a conventional carbon source for wild-type Escherichia coli. However, the bacterium's metabolic plasticity allows for its utilization through a proposed pathway that leverages enzymes from existing pentose metabolic routes. This technical guide delineates the putative metabolic pathway of D-Lyxose in E. coli, provides detailed experimental protocols for its investigation, and presents relevant quantitative data. The core of this pathway involves the isomerization of D-Lyxose to D-xylulose, followed by phosphorylation to D-xylulose-5-phosphate, which then enters the central Pentose Phosphate Pathway (PPP). This document serves as a comprehensive resource for researchers studying rare sugar metabolism, metabolic engineering, and drug development targeting bacterial carbohydrate pathways.

Proposed Metabolic Pathway of D-Lyxose

While E. coli does not possess a dedicated catabolic pathway for D-Lyxose, experimental evidence suggests a plausible route for its metabolism, particularly in adapted strains or those engineered for this purpose. The proposed pathway consists of three main stages: transport, isomerization, and phosphorylation, leading to the integration of D-Lyxose into the central carbon metabolism.

Transport of D-Lyxose

The initial step in D-Lyxose metabolism is its transport across the bacterial cell membrane. E. coli is equipped with multiple transport systems for pentose sugars, primarily for D-xylose and L-arabinose. It is hypothesized that D-Lyxose is transported into the cell via one of these existing permeases. Studies on mutant strains of E. coli K12 capable of growing on D-Lyxose have shown that the D-xylose permease is responsible for D-Lyxose uptake[1]. The primary transporters for D-xylose in E. coli are the low-affinity D-xylose-H+ symporter (XylE) and the high-affinity ATP-binding cassette (ABC) transporter (XylFGH)[2].

Isomerization to D-xylulose

Once inside the cell, D-Lyxose is proposed to be isomerized to D-xylulose. Wild-type E. coli does not exhibit significant native D-Lyxose isomerase activity. However, a mutant strain capable of utilizing D-Lyxose was found to constitutively express a novel D-mannose isomerase that fortuitously catalyzes the conversion of D-Lyxose to D-xylulose[1]. This isomerization is a critical step, as D-xylulose is a known intermediate in E. coli's pentose metabolism.

Phosphorylation and Entry into the Pentose Phosphate Pathway

The D-xylulose formed from the isomerization of D-Lyxose is subsequently phosphorylated to D-xylulose-5-phosphate. This reaction is catalyzed by the endogenous enzyme xylulokinase, which is encoded by the xylB gene[2][3]. D-xylulose-5-phosphate is a key intermediate of the Pentose Phosphate Pathway (PPP). Through the action of transketolase and transaldolase, D-xylulose-5-phosphate is interconverted with other sugar phosphates, such as ribose-5-phosphate, fructose-6-phosphate, and glyceraldehyde-3-phosphate, thus integrating the carbon from D-Lyxose into central metabolism for the generation of energy and biomass precursors[4][5].

Quantitative Data

Quantitative kinetic data for the enzymes involved in the proposed D-Lyxose metabolic pathway in E. coli is limited, primarily because the pathway is not native. The available data is summarized below.

| Enzyme | Gene | Substrate | Km (mM) | kcat (s-1) | Organism/Strain | Reference |

| D-Mannose Isomerase | - | D-Lyxose | 300 | - | E. coli K12 (mutant) | [6] |

| D-Mannose | 80 (tetramer), 300 (dimer) | - | E. coli K12 (mutant) | [6] | ||

| Xylulokinase | xylB | D-Xylulose | 0.29 | 255 | E. coli K12 | [3] |

| D-Ribulose | 14 | 235 | E. coli K12 | [3] | ||

| Xylitol | 127 | 237 | E. coli K12 | [3] | ||

| D-Arabitol | 141 | 105 | E. coli K12 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to investigate the metabolic pathway of D-Lyxose in E. coli.

Preparation of E. coli Cell-Free Extract

This protocol describes a general method for preparing cell-free extracts for enzyme assays.

-

Cell Culture: Inoculate 500 mL of Luria-Bertani (LB) broth with a single colony of the desired E. coli strain. If inducing gene expression from a plasmid, include the appropriate antibiotic. Grow the culture at 37°C with shaking (200 rpm) to an optical density at 600 nm (OD600) of 0.6-0.8. If applicable, induce protein expression with IPTG and continue incubation under optimal conditions (e.g., 3-5 hours at 37°C or overnight at a lower temperature)[6].

-

Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Washing: Discard the supernatant and resuspend the cell pellet in 50 mL of ice-cold S30 buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT). Centrifuge again at 5,000 x g for 15 minutes at 4°C. Repeat this washing step twice.

-

Cell Lysis: Resuspend the final cell pellet in 2 mL of S30 buffer per gram of wet cell paste. Lyse the cells by sonication on ice. Use short bursts (e.g., 10 seconds) followed by cooling periods (e.g., 30 seconds) to prevent overheating.

-

Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Storage: Carefully collect the supernatant (the cell-free extract) and store it in aliquots at -80°C. Determine the total protein concentration using a standard method like the Bradford assay.

D-Lyxose Isomerase Assay (Colorimetric Method)

This assay measures the formation of the ketose D-xylulose from the aldose D-Lyxose.

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 6.5), 10 mM D-Lyxose, and 0.1 mM CoCl2 (or MnCl2, as some isomerases are metal-dependent)[7].

-

Enzyme Reaction: Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C). Start the reaction by adding a known amount of cell-free extract or purified enzyme. The final reaction volume can be, for example, 500 µL.

-

Incubation: Incubate the reaction for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by placing the tubes on ice or by heat inactivation.

-

Quantification of D-Xylulose: Determine the amount of D-xylulose produced using the cysteine-carbazole-sulfuric acid method[7]. a. To the reaction mixture, add the cysteine-carbazole reagent. b. Develop the color by adding sulfuric acid. c. Measure the absorbance at 560 nm. d. Use a standard curve of D-xylulose to quantify the product.

-

Calculation of Activity: One unit of D-Lyxose isomerase activity is defined as the amount of enzyme that produces 1 µmol of D-xylulose per minute under the specified conditions.

Xylulokinase Assay (Coupled Spectrophotometric Method)

This continuous assay measures the ADP produced during the phosphorylation of D-xylulose by coupling it to the oxidation of NADH.

-

Assay Components: The reaction mixture (1 mL total volume) should contain[8]:

-

50 mM Tris-HCl, pH 7.5

-

150 mM NaCl

-

5 mM MgCl2

-

0.25 mM NADH

-

2 mM phosphoenolpyruvate (PEP)

-

5 mM ATP

-

10 units of pyruvate kinase

-

12 units of lactate dehydrogenase

-

Varying concentrations of D-xylulose (for kinetic analysis)

-

-

Assay Procedure: a. Combine all reagents except the cell-free extract/xylulokinase in a cuvette and pre-incubate at 37°C for 5 minutes to obtain a stable baseline. b. Initiate the reaction by adding the cell-free extract or purified xylulokinase. c. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculation of Activity: The rate of NADH oxidation is directly proportional to the rate of ADP production and thus to the xylulokinase activity. Use the molar extinction coefficient of NADH (6220 M-1cm-1) to calculate the reaction rate. One unit of xylulokinase activity is the amount of enzyme that catalyzes the phosphorylation of 1 µmol of D-xylulose per minute.

Analysis of Sugars and Sugar Phosphates by HPLC

This protocol provides a general framework for the analysis of D-Lyxose and its metabolites.

-

Sample Preparation: Quench metabolic activity in cell cultures rapidly, for example, by mixing with cold methanol. Extract intracellular metabolites using a suitable solvent (e.g., a mixture of chloroform, methanol, and water). Remove proteins from the extract, for instance, by ultrafiltration.

-

Chromatographic System: Use a high-performance liquid chromatography (HPLC) system equipped with a suitable column for sugar analysis, such as an anion-exchange column or a mixed-mode column[9][10].

-

Mobile Phase: The mobile phase will depend on the column used. For anion-exchange chromatography of sugar phosphates, a gradient of a salt solution (e.g., sodium phosphate) is often employed[9]. For mixed-mode chromatography, a mobile phase of acetonitrile and a buffer like formic acid may be used[10].

-

Detection: Detection can be achieved using a refractive index (RI) detector for underivatized sugars or an evaporative light scattering detector (ELSD) or mass spectrometer (MS) for sugar phosphates[9][11].

-

Quantification: Identify and quantify the compounds of interest by comparing their retention times and peak areas to those of authentic standards.

Genetic Manipulation of E. coli

Investigating the role of specific genes in the D-Lyxose metabolic pathway requires the ability to create gene knockouts and to overexpress genes of interest.

-

Strain Preparation: Use an E. coli strain carrying the lambda Red recombinase genes (exo, bet, and gam), for example, under the control of an inducible promoter on a plasmid (e.g., pKD46).

-

Preparation of Electrocompetent Cells: Grow the strain at 30°C in SOB medium with the appropriate antibiotic to an OD600 of ~0.6. Induce the expression of the Red recombinase genes (e.g., by adding L-arabinose). Prepare electrocompetent cells by washing the culture repeatedly with ice-cold sterile water or 10% glycerol[12].

-

Generation of Targeting Cassette: Amplify a selectable marker (e.g., an antibiotic resistance gene) by PCR using primers that have 40-50 bp extensions homologous to the regions flanking the gene to be deleted.

-

Electroporation and Recombination: Electroporate the purified PCR product into the prepared electrocompetent cells. The lambda Red enzymes will mediate homologous recombination between the PCR product and the chromosome, replacing the target gene with the selectable marker[13].

-

Selection and Verification: Plate the cells on selective medium (containing the antibiotic corresponding to the resistance cassette) and incubate at 37°C. Verify the gene knockout in the resulting colonies by PCR.

-

Cloning: Clone the gene of interest into an expression vector (e.g., a pET vector) under the control of a strong inducible promoter (e.g., the T7 promoter).

-

Transformation: Transform the expression plasmid into a suitable E. coli expression host, such as BL21(DE3)[6].

-

Expression: Grow the transformed cells in a suitable medium with the appropriate antibiotic to mid-log phase (OD600 of 0.4-0.8). Induce gene expression by adding an inducer, typically IPTG for the T7 promoter system.

-

Optimization: Optimize protein expression by varying the inducer concentration, induction temperature, and induction time[3].

-

Verification: Confirm protein overexpression by SDS-PAGE analysis of cell lysates and/or by performing an activity assay.

Visualizations

Experimental Workflow for Enzyme Characterization

The following diagram illustrates a typical workflow for the characterization of an enzyme involved in the D-Lyxose metabolic pathway.

Integration of D-Lyxose Metabolism with Central Metabolism

This diagram illustrates how the proposed D-Lyxose metabolic pathway integrates with the central metabolic pathways of E. coli.

References

- 1. academic.oup.com [academic.oup.com]

- 2. STRUCTURAL AND KINETIC STUDIES OF INDUCED FIT IN XYLULOSE KINASE FROM E. COLI - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neb.com [neb.com]

- 4. Protein expression using E. coli strain BL21DE3 [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. neb.com [neb.com]

- 7. Characterization of a d-lyxose isomerase from Bacillus velezensis and its application for the production of d-mannose and l-ribose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and Function of Human Xylulokinase, an Enzyme with Important Roles in Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HPLC Separation of Sugar Phosphates | SIELC Technologies [sielc.com]

- 10. HPLC Method for Analysis of Glucose 6-phosphate and Fructose 6-phosphate on Newcrom B Column | SIELC Technologies [sielc.com]

- 11. spectralabsci.com [spectralabsci.com]

- 12. ProcedureGenomeModificationDatsenkoWanner < Lab < TWiki [barricklab.org]

- 13. blog.addgene.org [blog.addgene.org]

D-Lyxose: A Technical Guide on the Rare Pentose Sugar

For Researchers, Scientists, and Drug Development Professionals

Introduction